N-Didesmethyl Loperamide
Overview
Description
N-didesmethyl Loperamide: is a metabolite of loperamide, a well-known anti-diarrheal medication. Loperamide is a synthetic opioid receptor agonist that primarily acts on the μ-opioid receptors in the gastrointestinal tract to reduce motility and increase absorption of fluids and electrolytes . This compound is formed through the metabolic process of loperamide and retains some of its pharmacological properties .
Scientific Research Applications
Chemistry: : N-didesmethyl Loperamide is used as a reference standard in analytical chemistry for the quantification of loperamide and its metabolites in biological samples .
Biology: : In biological research, this compound is studied for its interactions with opioid receptors and its potential effects on gastrointestinal motility .
Medicine: : this compound is investigated for its potential therapeutic applications, including its use as an anti-diarrheal agent and its effects on opioid receptors .
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target opioid receptors .
Mechanism of Action
Target of Action
N-Didesmethyl Loperamide is an active metabolite of the peripheral μ1-opioid receptor agonist loperamide . The μ1-opioid receptor is primarily found in the brain and is known to play a crucial role in pain relief, respiratory depression, and euphoria .
Mode of Action
This compound acts as an agonist at the μ1-opioid receptor . It binds to these receptors and activates them, leading to a series of downstream effects. Specifically, it impedes electrically induced contractions in isolated guinea pig myenteric plexus .
Biochemical Pathways
The activation of the μ1-opioid receptor by this compound leads to a decrease in the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals . This results in a decrease in the perception of pain.
Pharmacokinetics
This compound is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, forming N-demethyl loperamide . CYP2B6 and CYP2D6 also play a minor role in its metabolism . The metabolites of loperamide, including this compound, are pharmacologically inactive .
Result of Action
The primary result of this compound’s action is the inhibition of electrically induced contractions in isolated guinea pig myenteric plexus . Additionally, it enhances the sensitivity of a chloroquine-resistant P. falciparum strain to chloroquine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8, CYP3A4, CYP2B6, or CYP2D6 could potentially affect the metabolism and efficacy of this compound
Future Directions
Biochemical Analysis
Biochemical Properties
N-Didesmethyl Loperamide interacts with several enzymes and proteins. It inhibits electricity-induced contractions in isolated guinea pig myenteric plexus . It also sensitizes a chloroquine-resistant P. falciparum strain to chloroquine .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to induce changes in glioblastoma cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with high affinity and selectivity to the μ opioid receptor . It also has a role in enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been found that high urine concentrations of this compound can produce positive immunoassay drug screen results for 2 urine fentanyl assays, and 1 urine buprenorphine assay .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to induce psychosis in rodents and humans at certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-didesmethyl Loperamide involves the demethylation of loperamide. This process can be achieved through various chemical reactions, including the use of strong acids or bases to remove the methyl groups from the nitrogen atoms in the loperamide molecule .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: : N-didesmethyl Loperamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield a more saturated derivative.
Comparison with Similar Compounds
Similar Compounds
Loperamide: The parent compound of N-didesmethyl Loperamide, used as an anti-diarrheal medication.
N-desmethyl Loperamide: Another metabolite of loperamide with similar pharmacological properties.
Uniqueness: : N-didesmethyl Loperamide is unique in its specific binding affinity and selectivity for μ-opioid receptors, which makes it a valuable compound for studying opioid receptor interactions and developing new therapeutic agents .
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJHDOGGBLQFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648790 | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66164-06-5 | |
Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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